molecular formula C18H13F3N4O B2560016 N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034304-67-9

N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2560016
CAS No.: 2034304-67-9
M. Wt: 358.324
InChI Key: MCRKIBBFKIJLKH-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide is a nicotinamide derivative characterized by a trifluoromethyl (-CF₃) substituent at the 6-position of the pyridine ring and a [2,4'-bipyridin]-3-ylmethyl group attached to the amide nitrogen. This structural framework combines electron-withdrawing (CF₃) and aromatic nitrogen-rich motifs, which are often associated with enhanced metabolic stability, bioavailability, and target-binding interactions in medicinal chemistry .

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O/c19-18(20,21)15-4-3-14(11-24-15)17(26)25-10-13-2-1-7-23-16(13)12-5-8-22-9-6-12/h1-9,11H,10H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRKIBBFKIJLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions . The bipyridine moiety can be introduced through a coupling reaction involving 2,4’-bipyridine and an appropriate halide precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl iodide, trifluoromethyl sulfonium salts, hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N-([2,4’-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activities or modulating protein-protein interactions. The bipyridine moiety may facilitate binding to metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

The following analysis compares N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide with structurally or functionally related compounds from diverse sources. Key differences in substituents, physicochemical properties, and applications are highlighted.

Structural Analogs: Nicotinamide Derivatives ()

Compounds 45–48 from share the 6-(trifluoromethyl)nicotinamide core but differ in their N-substituents and aryl amino groups. These variations influence their physicochemical and biological profiles:

Compound N-Substituent Aryl Amino Group Yield Melting Point (°C) Key Features
45 2,4-Dichlorobenzyl 5-Chloro-2-methylphenyl 65% 153–155 High chlorine content; moderate yield
46 3,4-Dichlorobenzyl 5-Chloro-2-methylphenyl 79% 179–180 Higher yield vs. 45; similar Cl substitution
47 4-Hydroxy-3-methoxybenzyl 5-Chloro-2-methylphenyl 95% 142–143 Polar substituents (OH, OCH₃); highest yield
48 4-Phenylpiperazin-1-yl 5-Chloro-2-methylphenyl 81% Piperazine ring; potential CNS activity
Target [2,4'-Bipyridin]-3-ylmethyl Not specified Bipyridine moiety; enhanced π-π stacking

Key Observations :

  • Substituent Impact : The bipyridinylmethyl group in the target compound introduces a rigid, planar aromatic system, which may enhance π-π stacking interactions with biological targets compared to the flexible benzyl or piperazine groups in compounds 45–48 .
  • Synthetic Yield: No data are available for the target compound, but substituent steric effects (bipyridine vs. smaller benzyl groups) could influence synthetic efficiency.
Functional Analogs: Trifluoromethyl-Containing Compounds ( & 3)

The trifluoromethyl group is a critical feature in agrochemicals and pharmaceuticals due to its electronegativity and lipophilicity.

  • Pesticides () :

    • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): A benzamide fungicide. The CF₃ group enhances stability against metabolic degradation .
    • Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide): Lacks a CF₃ group but shares a nicotinamide-like pyridinecarboxamide structure.

    Comparison : The target compound’s CF₃ group mirrors flutolanil’s design for stability, but its bipyridine system may confer distinct target selectivity (e.g., kinase inhibition vs. fungal targets).

  • Fluorinated Research Compound () :

    • N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride : A pyrimidine derivative with CF₃ and pyrrolidine groups. The dihydrochloride salt form improves solubility for pharmaceutical applications .

    Comparison : While both compounds feature CF₃ and nitrogen-rich heterocycles, the target’s nicotinamide core and neutral form may limit solubility compared to the salt form in .

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